Mechanism of Action: Irreversible Suicide Inhibition vs. Reversible Competitive Inhibition
Formestane is a mechanism-based 'suicide' inhibitor of aromatase (CYP19A1), causing irreversible enzyme inactivation, in contrast to purely competitive, reversible inhibitors like letrozole and anastrozole. After competing for the active site, formestane is converted by the enzyme into a reactive intermediate that covalently binds to and permanently destroys the enzyme's catalytic activity [1]. This mechanism is shared with the later steroidal inhibitor exemestane, but distinguishes formestane from all non-steroidal aromatase inhibitors [2].
| Evidence Dimension | Aromatase Inhibition Mechanism |
|---|---|
| Target Compound Data | Irreversible, mechanism-based suicide inactivation |
| Comparator Or Baseline | Letrozole, Anastrozole: Reversible, competitive inhibition |
| Quantified Difference | Qualitative mechanistic distinction |
| Conditions | Biochemical and molecular characterization of enzyme-inhibitor interaction [REFS-1, REFS-2] |
Why This Matters
Irreversible inhibition can lead to a more sustained suppression of estrogen synthesis after drug clearance, a critical variable for in vivo study design and the interpretation of washout experiments.
- [1] Dowsett M. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane. Ann Oncol. 1994;5 Suppl 7:S3-5. PMID: 7873460. View Source
- [2] Lønning PE. Pharmacological profiles of exemestane and formestane, steroidal aromatase inhibitors used for treatment of postmenopausal breast cancer. Breast Cancer Res Treat. 1998;49 Suppl 1:S45-52. PMID: 9594512. View Source
